molecular formula C21H34O7SSi B8148598 [(3aR,5R,6S,6aR)-2,2-dimethyl-6-triethylsilyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate

[(3aR,5R,6S,6aR)-2,2-dimethyl-6-triethylsilyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate

Cat. No.: B8148598
M. Wt: 458.6 g/mol
InChI Key: NEDGRUUEICONSF-IYWMVGAKSA-N
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Description

[(3aR,5R,6S,6aR)-2,2-dimethyl-6-triethylsilyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfonic acid group attached to a toluene ring, along with a tetrahydrofuran ring system substituted with triethylsilanyloxy and dioxolane groups.

Preparation Methods

The synthesis of toluene-4-sulfonic acid 2,2-dimethyl-6-triethylsilanyloxy-tetrahydro-furo[2,3-d][1,3]dioxol-5-ylmethyl ester involves multiple steps, starting with the sulfonation of toluene to produce toluene-4-sulfonic acid. This is followed by the esterification of the sulfonic acid group with the appropriate alcohol derivative. The reaction conditions typically involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

[(3aR,5R,6S,6aR)-2,2-dimethyl-6-triethylsilyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

[(3aR,5R,6S,6aR)-2,2-dimethyl-6-triethylsilyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound is utilized in biochemical assays and as a labeling reagent for the detection of specific biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 2,2-dimethyl-6-triethylsilanyloxy-tetrahydro-furo[2,3-d][1,3]dioxol-5-ylmethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the ester and silanyloxy groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to toluene-4-sulfonic acid 2,2-dimethyl-6-triethylsilanyloxy-tetrahydro-furo[2,3-d][1,3]dioxol-5-ylmethyl ester include:

Properties

IUPAC Name

[(3aR,5R,6S,6aR)-2,2-dimethyl-6-triethylsilyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O7SSi/c1-7-30(8-2,9-3)28-18-17(25-20-19(18)26-21(5,6)27-20)14-24-29(22,23)16-12-10-15(4)11-13-16/h10-13,17-20H,7-9,14H2,1-6H3/t17-,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDGRUUEICONSF-IYWMVGAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1C(OC2C1OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1[C@H](O[C@H]2[C@@H]1OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O7SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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